molecular formula C23H29FN2O2 B11327252 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11327252
M. Wt: 384.5 g/mol
InChI Key: CLSUSAIESXQVJD-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an azepane ring, a methylphenyl group, and a fluorophenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the fluorophenoxyacetamide moiety: This can be accomplished through nucleophilic substitution reactions, where a fluorophenol derivative reacts with an acetamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide is unique due to the presence of both the azepane ring and the fluorophenoxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29FN2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C23H29FN2O2/c1-18-6-8-19(9-7-18)22(26-14-4-2-3-5-15-26)16-25-23(27)17-28-21-12-10-20(24)11-13-21/h6-13,22H,2-5,14-17H2,1H3,(H,25,27)

InChI Key

CLSUSAIESXQVJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)N3CCCCCC3

Origin of Product

United States

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